2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Fused nitrogen heterocycles are organic compounds where two or more rings, at least one of which contains a nitrogen atom, share a common bond. These molecular architectures are of immense interest in contemporary research. They form the core structure of a vast number of natural products, including alkaloids, vitamins, and hormones, as well as a significant percentage of synthetic pharmaceuticals. researchgate.netnih.govopenmedicinalchemistryjournal.com Over 75% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their importance in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com
The prevalence of these scaffolds stems from their rigid, three-dimensional structures and the unique electronic properties conferred by the nitrogen atom. nih.gov These features allow them to bind with high specificity to biological targets like enzymes and receptors, making them privileged structures in drug design. nih.govelsevierpure.com Their applications are diverse, leading to the development of agents with anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.gov
Overview of Dihydropyrido[2,1-a]isoindolone Scaffolds
The dihydropyrido[2,1-a]isoindolone framework belongs to a larger class of polycyclic nitrogen-containing compounds. This specific scaffold is a tetracyclic system resulting from the fusion of a pyridine (B92270) ring and an isoindole system. The "dihydropyrido" and "one" (ketone) components indicate partial saturation and oxidation of the parent aromatic structure.
While specific research on 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one is not extensively detailed in publicly available literature, the broader class of pyridoisoindolones has been a subject of synthetic and medicinal chemistry research. For instance, related structures like tetrahydropyrido[1,2-a]isoindolones have been synthesized and evaluated as potent inhibitors of specific kinases, enzymes implicated in diseases like cancer. nih.gov The synthesis of related fused systems, such as pyrimido[2,1-a]isoindolones, has been achieved through methods like intramolecular aza-Prins type reactions, demonstrating the accessibility of these complex scaffolds. rsc.org
Structural Features and Nomenclature of this compound and Related Architectures
The naming of fused heterocyclic systems follows specific IUPAC rules. acdlabs.comdspmuranchi.ac.in The name "this compound" can be systematically deconstructed to understand the molecule's structure:
Isoindole : This is considered the base component, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. acdlabs.comwikipedia.org
Pyrido : This prefix indicates a pyridine ring is fused to the isoindole base.
[2,1-a] : This designates the manner of fusion. The pyridine ring is fused across the 'a' face of the isoindole system (the N1-C9a bond), connecting at position 2 and 1 of the pyridine ring.
-4(3H)-one : This suffix indicates the presence of a carbonyl group (ketone) at position 4 of the fused system. The (3H) denotes that position 3 is saturated, bearing a hydrogen atom and no double bond.
2,6-Dihydro : This prefix indicates that positions 2 and 6 of the final fused ring system are also saturated (i.e., they are CH2 groups or substituted CH groups).
The parent aromatic system, Pyrido[2,1-a]isoindole, is a known compound with defined properties.
Table 1: Properties of the Parent Compound, Pyrido[2,1-a]isoindole
| Property | Value |
|---|---|
| IUPAC Name | pyrido[2,1-a]isoindole |
| Molecular Formula | C₁₂H₉N |
| Molecular Weight | 167.21 g/mol |
| InChIKey | NBLJBUXLOFEXBS-UHFFFAOYSA-N |
| CAS Number | 244-53-1 |
Data sourced from PubChem. nih.gov
Contextual Placement within Pyrimidine (B1678525) and Isoindole Chemistry
The structure of this compound is intrinsically linked to the chemistry of its constituent heterocycles: isoindole and pyridine.
Isoindole Chemistry: Isoindole is an isomer of indole, consisting of a benzene ring fused to a pyrrole ring. wikipedia.org While the parent isoindole is rare, its derivatives are more common and are found in natural products and commercial dyes. wikipedia.orgnih.gov The incorporation of an isoindole moiety creates a rigid, planar benzopyrrole system. nih.gov Oxidized forms, such as isoindolinone (one carbonyl group) and phthalimide (B116566) (two carbonyl groups), are stable and well-studied structural motifs. nih.govbeilstein-journals.org The pyrido[2,1-a]isoindolone core contains such an isoindolinone-like feature.
Pyridine and Pyrimidine Chemistry: The pyridine ring is a six-membered aromatic heterocycle fundamental to organic chemistry. Its fusion to other rings creates a wide array of biologically active compounds. researchgate.net The Pyrido[2,1-a]isoindolone scaffold features a fused pyridine ring. A closely related scaffold is the pyrimido[2,1-a]isoindolone system, where a pyrimidine ring (a six-membered ring with two nitrogen atoms) is fused instead of a pyridine ring. rsc.orggoogle.com This seemingly small change—the addition of a second nitrogen atom in the pyrimidine ring—can significantly alter the electronic properties and reactivity of the molecule. uacademic.info For example, derivatives of pyridopyrimidines have been investigated as kinase inhibitors, demonstrating the therapeutic potential of these fused systems. nih.govgoogle.com The study of both pyrido- and pyrimido-fused isoindolones provides a broader understanding of how subtle changes in the heterocyclic framework can influence chemical behavior.
Structure
3D Structure
Properties
CAS No. |
646029-32-5 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C12H11NO/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-2,4-6H,3,7-8H2 |
InChI Key |
MOIVPSYITNRCER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dihydropyrido 2,1 a Isoindol 4 3h One and Analogues
Classical Synthetic Approaches
Traditional methods for the construction of the pyrido[2,1-a]isoindolone framework have historically relied on cyclization and condensation reactions. These methods often involve the formation of key bonds in a stepwise manner to build the fused ring system.
Cyclization Reactions for Pyrido[2,1-a]isoindolone Formation
Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of pyrido[2,1-a]isoindolones. This approach typically involves the formation of a bond between a pyridine (B92270) ring and an isoindolone precursor.
A noteworthy example is the one-pot synthesis of pyrido[2,1-a]isoindolones from pyridinylbenzoic acids. In this method, the carboxylic acid is activated, for instance by tosyl chloride, which then undergoes an intramolecular nucleophilic attack by the pyridinic nitrogen to form the desired fused lactam. rsc.org The efficiency of this reaction is influenced by the nature and position of substituents on the pyridine ring. rsc.org
Another powerful cyclization strategy involves radical cyclization. For instance, dihydropyrido[2,1-a]isoindolone derivatives have been synthesized from enamides derived from the Baylis-Hillman adducts of ortho-bromobenzaldehydes. researchgate.net This method provides a route to partially saturated analogues of the target compound.
Furthermore, aza-Prins type cyclization reactions have been developed for the synthesis of related fused systems like tetrahydropyrimido[2,1-a]isoindole-2,6-dione. rsc.orgresearchgate.net This reaction proceeds via an N-acyliminium ion intermediate, which undergoes intramolecular cyclization. rsc.orgresearchgate.net While not directly yielding the pyrido[2,1-a]isoindolone core, this methodology showcases the utility of cyclization reactions in building similar fused N-heterocycles.
| Starting Material | Reaction Type | Key Reagents | Product | Reference |
| Pyridinylbenzoic acids | Intramolecular Cyclization | Tosyl chloride | Pyrido[2,1-a]isoindolones | rsc.org |
| Enamides of Baylis–Hillman adducts | Radical Cyclization | - | Dihydropyrido[2,1-a]isoindolone derivatives | researchgate.net |
| N-acyliminium ion precursors | aza-Prins type Cyclization | Lewis or Brønsted acids | Tetrahydropyrimido[2,1-a]isoindole-2,6-dione | rsc.orgresearchgate.net |
Condensation Reactions in the Synthesis of Related Fused Systems
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of heterocyclic synthesis. In the context of the pyrido[2,1-a]isoindolone system, the condensation of a pyridine derivative with a phthalic acid derivative, such as phthalic anhydride (B1165640), represents a plausible, though less directly reported, synthetic route.
The reaction of phthalic anhydride with various amines and nitrogen-containing heterocycles is a well-established method for the formation of isoindoline-1,3-diones and related fused systems. mdpi.comrsc.org For example, the condensation of phthalic anhydride with 1,3-propanediamine leads to the formation of 2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-one, a structurally related compound. researchgate.net This reaction proceeds through the formation of an N-(o-carboxybenzoyl) intermediate, which then undergoes intramolecular cyclization. researchgate.net
While a direct condensation of a simple aminopyridine with phthalic anhydride to form 2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one is not extensively documented, this approach forms the basis for the synthesis of many related fused heterocyclic systems. The reactivity of the amino group of the pyridine and the conditions required for the subsequent cyclization would be critical factors in the success of such a strategy.
| Reactant 1 | Reactant 2 | Reaction Type | Product (Analogue) | Reference |
| Phthalic anhydride | 1,3-Propanediamine | Condensation/Intramolecular Cyclization | 2,3,4,6-Tetrahydropyrimido[2,1-a]isoindol-6-one | researchgate.net |
| Phthalic anhydride | 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Condensation | 2-(1,3-Dioxoisoindolin-2-yl)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | rsc.org |
Modern and Efficient Synthetic Strategies
In recent years, the development of more efficient and atom-economical synthetic methods has led to the application of multicomponent reactions (MCRs) and domino/cascade reaction sequences for the synthesis of complex heterocyclic scaffolds, including those related to this compound.
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and diversity generation.
MCRs are particularly well-suited for the rapid construction of libraries of structurally diverse compounds. A notable example is the development of a Mannich-type multicomponent assembly process coupled with a 1,3-dipolar cycloaddition strategy to create a library of 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2-amine derivatives. nih.gov This approach allows for the efficient generation of a wide range of analogues from simple starting materials.
For the synthesis of the related pyrido[1,2-b]isoquinoline scaffold, a one-pot tandem procedure involving ninhydrin, proline, and various alkynes has been developed. nih.gov This MCR proceeds through an in situ generated isoquinolinium ylide, which undergoes a [3+2] cycloaddition with the alkyne. nih.gov Such strategies highlight the potential of MCRs to access complex fused systems in a single step.
| Reactants | Reaction Type | Product Scaffold | Key Features | Reference |
| Tetrahydroisoquinoline, Aldehyde, Nitrone | Mannich/1,3-Dipolar Cycloaddition | Hexahydropyrido[2,1-a]isoquinoline | Library generation | nih.gov |
| Ninhydrin, Proline, Alkynes | Multicomponent [3+2] Cycloaddition | Pyrido[1,2-b]isoquinoline | One-pot, metal-free | nih.gov |
| Aminopyridines, Isocyanides, Furfuraldehyde | Groebke–Blackburn–Bienaymé (GBB) | Imidazo[1,2-a]pyridines | Precursor for fused isoquinolinones | nih.gov |
Domino and cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, provide an elegant and efficient means to construct complex molecules from simple precursors.
The synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes via an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process has been reported. nih.gov This reaction, promoted by a multi-component catalytic system, demonstrates the power of domino sequences in building fused isoquinoline (B145761) systems. nih.gov
A multicomponent reaction-initiated cascade has been employed for the synthesis of imidazopyridine-fused isoquinolinones. This sequence involves a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and subsequent re-aromatization. nih.gov This strategy showcases how an initial MCR can set the stage for a cascade of transformations to yield a complex heterocyclic product.
| Starting Materials | Reaction Type | Product Scaffold | Key Transformations | Reference |
| 2-Aryl-pyrrolidines, Alkynes | Domino Reaction | Pyrrolo[2,1-a]isoquinolines | Oxidative dehydrogenation, Cyclization, Dehydrogenative aromatization | nih.gov |
| Aminopyridines, Isocyanides, Furfuraldehyde, Acylating agent | MCR-initiated Cascade | Imidazopyridine-fused isoquinolinones | GBB reaction, N-acylation, Intramolecular Diels-Alder, Re-aromatization | nih.gov |
Catalyst-Mediated Transformations
Catalysis plays a pivotal role in the synthesis of complex molecules by providing alternative reaction pathways with lower activation energies. Both Brønsted acids and transition metals have been effectively employed to facilitate the construction of the this compound scaffold.
Brønsted Acid Catalysis in Rearrangement Processes
Brønsted acids have proven to be effective catalysts in rearrangement reactions leading to the formation of pyridoisoindolone structures. A notable example involves a diastereoselective one-pot synthesis of highly substituted dihydropyrimido[2,1-a]isoindole-6(2H)-ones. This reaction sequence utilizes a hetero-Diels-Alder reaction between an enimide and an N-acylimine, followed by an unprecedented Brønsted acid-mediated rearrangement of a 5,6-dihydro-4H-1,3-oxazine intermediate to afford the final pyrimido[2,1-a]isoindole product. nih.gov This method is significant for its ability to generate three continuous stereocenters in a single operation.
In a different approach, Brønsted acids have been used to catalyze the reaction of 2-methyl azaarenes with aromatic aldehydes, resulting in the formation of 1,3-di(2-quinolyl)propane derivatives through a tandem C(sp3)–H functionalization. researchgate.net While not directly yielding the target compound, this methodology highlights the utility of Brønsted acids in activating otherwise inert C-H bonds, a strategy that can be adapted for the synthesis of related heterocyclic systems.
Transition Metal Catalysis for Annulation Reactions
Transition metal catalysis offers a powerful tool for the construction of cyclic systems through annulation reactions. These reactions involve the formation of multiple bonds in a single step, leading to rapid increases in molecular complexity. While specific examples for the direct synthesis of this compound via transition metal-catalyzed annulation are not extensively detailed in the provided search results, the general principles of this approach are well-established for related nitrogen-containing heterocycles. tdx.cat For instance, tandem reactions involving [3+2]-cycloaddition, detosylation, and oxidative aromatization, often facilitated by transition metal complexes, have been used to synthesize functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines in good yields. nih.gov This strategy demonstrates the potential for developing similar transition metal-catalyzed annulation reactions to access the this compound core.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. Key aspects include the use of alternative energy sources like microwaves and the replacement of volatile organic solvents with aqueous media.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines has been described, showcasing the efficiency of this method in multicomponent reactions. nih.gov In a relevant example, novel 2,3-dihydro-4-pyridinones were synthesized via the microwave-assisted reaction of curcumin (B1669340) and primary amines or amine acetates, using Montmorillonite K-10 as a catalyst. mdpi.com The reaction times for these syntheses were remarkably short, not exceeding 120 seconds. mdpi.com Another study details the microwave-assisted synthesis of various cyclic iminoethers, including 5,6-dihydro-4H-1,3-oxazines, using polyphosphoric acid esters as dehydrating agents, achieving high yields in short reaction times without the need for metal catalysts. organic-chemistry.org These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient construction of the this compound framework.
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Curcumin, Primary amines/amine acetates | Montmorillonite K-10 | Microwave irradiation, ≤120 s | 2,3-Dihydro-4-pyridinones | 17-28% | mdpi.com |
| Amido alcohols | Ethyl polyphosphate/CHCl3 | Microwave irradiation | 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines | Very good | organic-chemistry.org |
| Amido alcohols | Trimethylsilyl (B98337) polyphosphate | Solvent-free, Microwave irradiation | 4,5,6,7-Tetrahydro-1,3-oxazepines | Up to 80% | organic-chemistry.org |
Reactions in Aqueous Media
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. A notable three-component reaction for the synthesis of novel, highly functionalized 2,6-dihydropyrimido[2,1-a]isoindole derivatives has been developed that proceeds in an aqueous medium. researchgate.net This reaction, involving dialkyl acetylenedicarboxylates, isocyanides, and 1,3-diiminoisoindoline (B1677754), occurs under catalyst-free and mild conditions to provide good yields of the desired products. researchgate.net Furthermore, an efficient synthesis of 2,6-dihydro[2,1-a]isoindole in an aqueous medium has been reported using a novel gold dipyridine complex supported on Fe3O4 magnetic nanoparticles as a catalyst. researchgate.net This catalytic system is not only highly active but also easily recoverable and reusable, adding to its eco-friendly attributes. researchgate.net
| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |
| Dialkyl acetylenedicarboxylates, Isocyanides, 1,3-Diiminoisoindoline | Aqueous media | Catalyst-free, Mild | Highly functionalized 2,6-dihydropyrimido[2,1-a]isoindole derivatives | Good | researchgate.net |
| Not specified | Fe3O4 supported gold dipyridine complex / Aqueous medium | Not specified | 2,6-Dihydro[2,1-a]isoindole | High | researchgate.net |
Diastereoselective and Regioselective Synthesis
Controlling stereochemistry and regiochemistry is a critical challenge in the synthesis of complex molecules. Diastereoselective synthesis aims to produce a specific stereoisomer from a set of possible diastereomers, while regioselective synthesis targets a particular constitutional isomer.
A diastereoselective one-pot, four-component reaction has been described for the synthesis of functionalized tetrahydroindeno[2',1':3,4]pyrido[2,1-a]isoquinolines. researchgate.net This reaction, involving isoquinoline, alkyl prop-2-ynoates, and two equivalents of indane-1,3-dione, proceeds in aqueous methanol (B129727) at room temperature to afford the products with high diastereoselectivity. researchgate.net Another example is the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives through a silyl-Prins cyclization, where the use of TMSOTf at low temperatures resulted in good diastereoselectivity. mdpi.com Similarly, tetrahydropyranones have been synthesized from 3-bromobut-3-en-1-ols and aldehydes with excellent diastereoselectivity at -35 °C. nih.gov These methodologies, while not directly targeting this compound, provide valuable insights into achieving high levels of stereocontrol in the synthesis of related heterocyclic systems.
| Reactants | Conditions | Product | Diastereoselectivity | Reference |
| Isoquinoline, Alkyl prop-2-ynoates, Indane-1,3-dione | Aqueous MeOH, Room temperature | Functionalized tetrahydroindeno[2',1':3,4]pyrido[2,1-a]isoquinolines | High | researchgate.net |
| E-vinylsilyl alcohol, Aldehyde | TMSOTf, -78 °C | cis-2,6-disubstituted dihydropyrane | 90:10 (cis:trans) | mdpi.com |
| 3-Bromobut-3-en-1-ols, Aldehydes | -35 °C | Tetrahydropyranones | Excellent | nih.gov |
Control of Stereochemistry in Pyrido[2,1-a]isoindol-4(3H)-one Construction
The spatial arrangement of atoms is a critical determinant of a molecule's function, making stereochemical control a paramount objective in the synthesis of complex structures like pyrido[2,1-a]isoindol-4(3H)-ones. Researchers have developed several methods to dictate the three-dimensional architecture during the formation of this heterocyclic system.
An efficient, acid-mediated intramolecular cyclization of oxoisoindolidene vinylogous carbamates provides a notable example of diastereoselective synthesis. nih.gov This method, utilizing an alkyne iminium ion cyclization, has demonstrated broad substrate applicability and is suitable for scalable production. nih.gov The process yields pyrrolo/pyridoisoindole structures with a high degree of stereoselectivity. nih.gov
Another powerful strategy involves a one-pot synthesis that creates highly substituted dihydropyrimido[2,1-a]isoindole-6(2H)-ones, which are analogues of the target scaffold. nih.gov This reaction sequence establishes three continuous stereocenters with high diastereoselectivity. nih.gov The key steps are a hetero-Diels-Alder reaction involving an enimide and an N-acylimine, followed by a unique rearrangement of the 5,6-dihydro-4H-1,3-oxazine intermediate, mediated by a Brønsted acid, to form the final pyrimido[2,1-a]isoindole core. nih.gov
Control over the stereochemistry of the piperidine (B6355638) ring, a core component of the scaffold, is also a well-explored area. A practical and highly stereoselective method has been reported for accessing 2,6-disubstituted piperidines. nih.gov This approach begins with the diastereoselective addition of Grignard reagents to an activated pyridinium (B92312) salt. An amidine auxiliary group then directs a regioselective metalation at the 6-position, allowing for subsequent functionalization and the creation of 2,6-disubstituted dihydropyridines. nih.gov The final reduction to the saturated piperidine ring proceeds with high diastereoselectivity. nih.gov Similarly, a divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine alkaloids has been achieved starting from a chiral aziridine. rsc.org
| Method | Key Reaction | Stereochemical Outcome | Reference |
| Alkyne Iminium Ion Cyclization | Intramolecular cyclization of oxoisoindolidene | Diastereoselective synthesis of pyrrolo/pyridoisoindoles | nih.gov |
| One-Pot Hetero-Diels-Alder/Rearrangement | Reaction between an enimide and an N-acylimine | Formation of three continuous stereocenters with high diastereoselectivity | nih.gov |
| Auxiliary-Directed Functionalization | Diastereoselective Grignard addition to a pyridinium salt | Highly stereoselective access to 2,6-disubstituted piperidines | nih.gov |
| Chiral Aziridine Ring-Opening | One-pot reductive ring-opening and reductive amination | Highly stereoselective synthesis of cis-2,6-disubstituted piperidines | rsc.org |
Regioisomeric Control in Fused Heterocyclic Synthesis
The fusion of pyridine and isoindole rings can result in multiple regioisomers, and directing the synthesis to selectively produce the desired constitutional isomer is a significant challenge. The control of regiochemistry is essential for defining the fundamental connectivity of the heterocyclic scaffold.
A prominent and modular approach for achieving high regioselectivity is the palladium-catalyzed, multicomponent synthesis of pyrido[2,1-a]isoindoles. researchgate.netrsc.org This one-pot method involves the carbonylative coupling of imines and 2-bromopyridines to generate mesoionic dipoles. These dipoles then undergo a 1,3-dipolar cycloaddition with arynes that are generated in situ. rsc.org This strategy allows for the efficient and modular assembly of polysubstituted products where each component can be independently varied, offering precise control over the final structure. rsc.org
The general principles of regiocontrol in the synthesis of fused heterocycles are often based on two main strategies: constructing one ring onto a pre-existing second ring, or vice versa. ias.ac.in For instance, in the synthesis of related furopyridines, the approaches involve either building the furan (B31954) ring onto an existing pyridine structure or constructing the pyridine ring onto a furan precursor. ias.ac.in The choice of strategy and starting materials dictates which bond connections are made and, consequently, which regioisomer is formed. ias.ac.inbohrium.com The electronic properties and inherent reactivity of the precursors play a key role in these transformations. univ.kiev.ua The development of such synthetic strategies is vital for creating structurally diverse and complex fused heterocyclic compounds. researchgate.netbohrium.com
| Method | Reactants | Key Transformation | Regiochemical Aspect | Reference |
| Palladium-Catalyzed Carbonylative Cycloaddition | Imines, 2-bromopyridines, arynes | Formation of a mesoionic dipole followed by 1,3-dipolar cycloaddition | Modular assembly allows for high regioselectivity in forming the polysubstituted pyrido[2,1-a]isoindole core. | researchgate.netrsc.org |
| General Fused Ring Synthesis | Pre-functionalized pyridine or isoindole precursors | Annulation/ring construction | The choice of building the pyridine ring onto the isoindole core (or vice-versa) determines the final isomeric structure. | ias.ac.inbohrium.com |
Precursor Chemistry for Pyrido[2,1-a]isoindol-4(3H)-one Scaffolds
The successful synthesis of the pyrido[2,1-a]isoindolone core is critically dependent on the availability and reactivity of appropriate precursor molecules. Different synthetic routes employ distinct starting materials to construct the target scaffold.
In the palladium-catalyzed carbonylative synthesis, the key precursors are imines, 2-bromopyridines, and a source for the in-situ generation of arynes. rsc.org This multicomponent approach highlights the use of relatively simple, independent building blocks to assemble a complex heterocyclic product in a single pot. rsc.org
For the acid-mediated alkyne iminium ion cyclization, vinylogous carbamates derived from oxoisoindolidene serve as the direct precursors for the cyclization event that forms the fused ring system. nih.gov
A classic and more general approach to related nitrogen-fused heterocycles, such as benzo[a]quinolizines, often relies on the Bischler-Napieralski cyclization to prepare dihydroisoquinoline intermediates. nih.gov These intermediates can then be further elaborated. For example, the Pemberton method can be used to react the dihydroisoquinoline with acyl-ketenes to form the final pyridone ring of the fused system. nih.gov
The synthesis of the piperidine portion of the scaffold often starts from different precursors. Chiral aziridines, such as (2S)-hydroxymethylaziridine, can be elaborated through steps like oxidation, Wittig olefination, and Grignard reactions to create suitable side chains before the key ring-forming or ring-expansion reactions. rsc.org
| Synthetic Route | Key Precursors | Resulting Scaffold/Analogue | Reference |
| Palladium-Catalyzed Multicomponent Reaction | Imines, 2-bromopyridines, aryne precursors | Polysubstituted Pyrido[2,1-a]isoindoles | rsc.org |
| Alkyne Iminium Ion Cyclization | Oxoisoindolidene vinylogous carbamates | Pyrrolo/Pyridoisoindoles | nih.gov |
| Bischler-Napieralski / Pemberton Method | Dihydroisoquinolines, Acyl-ketenes | Pyrido[2,1-a]isoquinolin-4-ones | nih.gov |
| Chiral Aziridine Elaboration | (2S)-hydroxymethylaziridine | cis-2,6-disubstituted piperidines | rsc.org |
Elucidation of Reaction Mechanisms in Pyrido 2,1 a Isoindol 4 3h One Synthesis
Mechanistic Pathways for Key Cyclization Steps
The formation of the tetracyclic framework of pyrido[2,1-a]isoindol-4(3H)-ones typically involves an intramolecular cyclization as the key bond-forming step. One of the most prominent mechanistic pathways is the aza-Prins cyclization , which involves the reaction of an N-acyliminium ion with a tethered nucleophile. researchgate.netrsc.org In the context of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one synthesis, this pathway would be initiated by the formation of an N-acyliminium ion from a suitable precursor, such as a 3-hydroxyisoindolone derivative. nsf.gov This electrophilic intermediate is then poised for intramolecular attack by a tethered pyridine (B92270) ring, leading to the formation of the new carbon-carbon bond and the construction of the piperidine (B6355638) ring.
Another significant mechanistic route is the intramolecular cyclization of pyridinylbenzoic acids . rsc.org In this approach, a carboxylic acid is activated, often by an agent like tosyl chloride, rendering it susceptible to intramolecular nucleophilic attack by the electron-poor nitrogen of the pyridine ring. rsc.org Density Functional Theory (DFT) calculations have supported this pathway, highlighting it as an unprecedented intramolecular cyclization. rsc.org
Furthermore, palladium-catalyzed methodologies have been developed, which proceed through a distinct mechanistic course. rsc.org These reactions can involve the carbonylative coupling of imines and 2-bromopyridines to generate mesoionic dipoles. rsc.orgresearchgate.net These dipoles then undergo cycloaddition with an in-situ generated aryne to construct the pyrido[2,1-a]isoindole core. rsc.org The mechanism is proposed to initiate with the oxidative addition of the 2-bromopyridine (B144113) to a Pd(0) complex, followed by CO insertion to form a Pd-acyl intermediate. researchgate.net
The nature of the cyclization can also be influenced by the specific reactants and conditions, potentially proceeding through a concerted or stepwise mechanism . In many 1,3-dipolar cycloadditions, which share mechanistic features with some of the synthetic routes to pyridoisoindolones, the concerted pathway is generally favored. nih.gov However, the presence of highly reactive intermediates or specific electronic properties of the substrates can open up stepwise, diradical pathways. nih.gov
Investigation of Intermediate Species Formation
The intermediacy of N-acyliminium ions is a cornerstone of many synthetic strategies toward pyrido[2,1-a]isoindolones. arkat-usa.orgnih.govnih.gov These electrophilic species are typically generated in situ from precursors like hydroxy- or alkoxy-substituted amides under acidic conditions. arkat-usa.org Their transient nature often precludes direct observation, but their existence is strongly supported by the products formed and by trapping experiments. The intramolecular cyclization of these ions with various nucleophiles, including electron-rich aromatic rings and silyl (B83357) enol ethers, is a well-established method for constructing nitrogen-containing heterocycles. arkat-usa.org
In palladium-catalyzed syntheses, the formation of a mesoionic dipole has been proposed as a key intermediate. rsc.orgresearchgate.net This 1,3-dipole is generated from the coupling of an imine and a 2-bromopyridine in the presence of carbon monoxide and a palladium catalyst. rsc.org The structure of this intermediate is crucial for the subsequent cycloaddition step that forms the final product.
Theoretical studies, particularly using DFT, have been instrumental in elucidating the structures and stabilities of various intermediates and transition states along the reaction pathway. For instance, in the cyclization of pyridinyl-cholestane derivatives, DFT calculations have successfully mapped out the condensation, cyclization, and aromatization steps, identifying key intermediates and their relative energies. nih.gov
Role of Specific Reagents and Reaction Conditions in Directing Mechanism
The following table summarizes the influence of different Lewis acids on the outcome of aza-Prins type cyclizations, based on studies of related systems:
| Lewis Acid | Proposed Role | Typical Outcome | Reference |
| InCl₃ | Promotes aza-Prins cyclization | Formation of nitrogen-containing heterocycles (e.g., piperidines, azepanes) | rsc.orgresearchgate.net |
| TMSOTf | Can initiate tandem reactions | May lead to oxygen-containing heterocycles depending on the substrate | researchgate.net |
| BiCl₃ | Mediates silyl-Prins cyclization | Formation of halogenated tetrahydropyrans | uva.es |
| Brønsted Acids | Protonation to generate N-acyliminium ions | Can be effective but may require harsher conditions and lead to side products | nsf.gov |
In palladium-catalyzed reactions, the choice of the palladium precursor, ligands, and the source of the aryne are critical parameters that control the efficiency and selectivity of the synthesis. rsc.org The reaction conditions, such as temperature and solvent, can also impact the stability of intermediates and the rates of competing reaction pathways.
Theoretical Prediction and Experimental Verification of Reaction Mechanisms
The synergy between theoretical calculations and experimental studies provides a powerful approach to unraveling complex reaction mechanisms. Density Functional Theory (DFT) has emerged as a valuable tool for predicting reaction pathways, characterizing transition states, and understanding the origins of selectivity in the synthesis of pyrido[2,1-a]isoindolones and related heterocycles. rsc.orgnih.govrsc.org
For example, DFT calculations were employed to investigate the intramolecular cyclization of pyridinylbenzoic acids, revealing a novel mechanism involving the activation of a carboxylic acid by tosyl chloride followed by nucleophilic attack by the pyridine nitrogen. rsc.org These theoretical findings were consistent with the experimental observation that the reaction proceeds in excellent yield under the specified conditions. rsc.org
In another study on the formation of pyridyl-cholestane derivatives, DFT calculations elucidated a stepwise mechanism involving condensation, cyclization, and aromatization. nih.gov The calculations identified the rate-determining step and provided insights into the stability of the intermediates, which aligned with the experimental outcomes. nih.gov
The following table illustrates how theoretical predictions have been corroborated by experimental results in related cyclization reactions:
| Reaction Type | Theoretical Prediction (DFT) | Experimental Verification | Reference |
| Intramolecular cyclization of pyridinylbenzoic acids | Unprecedented cyclization pathway via activated carboxylic acid | High-yield synthesis of pyrido[2,1-a]isoindolones | rsc.org |
| Formation of pyridyl-cholestane | Stepwise mechanism with a defined rate-determining step | Successful synthesis of the target molecule under catalyzed conditions | nih.gov |
| Phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones | Identification of the most favorable reaction pathway among multiple possibilities | Chemoselective formation of the predicted product | rsc.org |
| 1,3-Dipolar cycloaddition | Concerted pathway is generally favored over a stepwise diradical mechanism | Prevalent formation of products consistent with a concerted mechanism in many cases | nih.gov |
These examples underscore the importance of a combined theoretical and experimental approach to gain a comprehensive understanding of the reaction mechanisms governing the synthesis of this compound.
Structural and Spectroscopic Characterization Methodologies for Pyrido 2,1 a Isoindol 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For pyrido[2,1-a]isoindol-4(3H)-one derivatives, ¹H and ¹³C NMR, along with multidimensional experiments, provide a complete picture of the molecular framework. nih.gov
Proton NMR spectra offer crucial information about the chemical environment, number, and connectivity of protons in the molecule. In a typical spectrum of a pyrido[2,1-a]isoindol-4(3H)-one derivative, signals can be assigned to aromatic protons and the aliphatic protons of the dihydropyridine (B1217469) and isoindole moieties. nih.gov The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic rings and any substituents present. For instance, protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the methylene (B1212753) protons of the partially saturated rings resonate at higher fields. nih.gov Coupling constants (J) between adjacent protons are invaluable for establishing their relative positions.
Table 1: Illustrative ¹H NMR Data for a Hypothetical 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one Core
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m (multiplet) | 7.0 - 8.5 |
| CH₂ (Position 2) | ~2.7 | t (triplet) | 6.0 - 7.0 |
| CH₂ (Position 3) | ~3.0 | t (triplet) | 6.0 - 7.0 |
Note: This data is illustrative. Actual values depend on the specific substitution pattern and the solvent used.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of this compound is the carbonyl carbon of the lactam, which typically appears significantly downfield (δ > 160 ppm). nih.gov Carbons in the aromatic portion of the molecule resonate in the δ 120-150 ppm range, while the aliphatic methylene carbons appear at higher fields. nih.govresearchgate.net
Table 2: Illustrative ¹³C NMR Data for a Hypothetical this compound Core
| Carbon Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (Position 4) | 160 - 170 |
| Aromatic-C | 120 - 150 |
| Aliphatic-C (CH₂) | 25 - 55 |
Note: This data is illustrative. Actual values depend on the specific substitution pattern and the solvent used.
For complex derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities within the molecule. It is particularly useful for tracing the proton networks in the aliphatic and aromatic rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of a carbon signal based on its attached proton. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for connecting different fragments of the molecule, for example, linking a proton to a quaternary carbon or the carbonyl carbon, thereby piecing together the entire molecular structure. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sapub.org For this compound derivatives, the most prominent and diagnostic absorption is that of the carbonyl (C=O) group in the lactam ring. This peak is typically strong and sharp, appearing in the region of 1670-1700 cm⁻¹. pressbooks.publibretexts.org Other characteristic absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic ring. nih.govmdpi.comresearchgate.net
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Lactam) | 1670 - 1700 | Strong, Sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and clues about its structure through fragmentation patterns. sapub.orgmdpi.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
The fragmentation of the molecular ion (M⁺) upon electron impact or other ionization methods can help confirm the structure. youtube.com For the pyrido[2,1-a]isoindol-4(3H)-one skeleton, common fragmentation pathways may involve the loss of small, stable molecules like carbon monoxide (CO) from the lactam ring or cleavage at the bonds adjacent to the nitrogen atom. miamioh.edunih.gov The analysis of these fragment ions helps to verify the proposed connectivity of the atoms. biorxiv.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles. researchgate.net For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters, provided a suitable crystal can be grown. nih.gov The resulting crystal structure serves as the ultimate proof of the molecular architecture.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a synthesized compound. This method serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized derivative of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target molecule.
The process involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively analyzed to determine the elemental composition.
Detailed Research Findings
In a study on the synthesis of novel 2,6-dihydropyrimido[2,1-a]isoindole derivatives, a related class of compounds, elemental analysis was used to confirm the final products. clockss.orgnih.govresearchgate.net Similarly, research focused on the synthesis of other nitrogen-containing heterocyclic systems, such as 2H,3H- clockss.orgmdpi.comthiazolo- and -selenazolo[3,2-a]pyridin-4-ium heterocycles, relies on elemental analysis to corroborate the structural assignments made through spectroscopic methods. mdpi.com
For example, in the characterization of a 1,3,4,10b-Tetrahydro-4-phenylpyrido[2,1-a]isoindole-2,6-dione, a derivative with a similar core structure, elemental analysis would be a critical step to confirm its molecular formula of C₁₈H₁₅NO₂. researchgate.net
The following interactive table showcases representative elemental analysis data for a selection of related heterocyclic compounds, illustrating how the data is typically presented in research articles. This demonstrates the application and importance of the technique in the structural verification of newly synthesized molecules.
| Compound Name | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |
| 2-[(4-Hydroxy-3-methoxyphenyl)methyl]-2H,3H-thiazolo[3,2-а]pyridin-4-ium chloride | C₁₅H₁₆NClO₂S | 58.15 | 57.91 | 5.21 | 5.07 | 4.52 | 4.34 |
| 2-[(4-Hydroxy-3-methoxyphenyl)methyl]-2H,3H-selenazolo[3,2-а]pyridin-4-ium chloride | C₁₅H₁₆NClO₂Se | 50.51 | 50.62 | 4.52 | 4.41 | 3.93 | 3.81 |
| 2-[[4-(Acetyloxy)-3-methoxybenzyl]-2H,3H- clockss.orgmdpi.comthiazolo[3,2-а]pyridin-4-ium chloride | C₁₇H₁₈NClO₃S | 58.03 | 58.25 | 5.16 | 5.34 | 3.98 | 4.15 |
Computational and Theoretical Chemistry Studies of 2,6 Dihydropyrido 2,1 a Isoindol 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one at the electronic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), can be used to determine a variety of electronic properties. researchgate.net These calculations provide a detailed understanding of the molecule's reactivity, stability, and spectroscopic characteristics.
Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are crucial for identifying regions susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Provides insight into the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic systems.
The conformational flexibility of this compound is a key determinant of its biological activity. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.
By systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy using quantum chemical methods, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms in space. The resulting energy landscape provides a comprehensive picture of the molecule's conformational preferences and the feasibility of transitions between different conformations. This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor.
Molecular Modeling Techniques
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in studying the dynamic nature of this compound and its interactions with biological macromolecules.
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes of this compound in a simulated environment, such as in solution or within a protein binding site. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. mdpi.com
In the context of this compound, docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets. The process involves generating a set of possible conformations of the ligand and then scoring them based on how well they fit into the binding site of the receptor. The scoring functions typically account for factors such as shape complementarity, electrostatic interactions, and hydrogen bonding. The results of docking studies can guide the design of new derivatives with improved binding affinities.
Table 2: Exemplary Docking Study Results for a Hypothetical Target
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | A more negative value indicates a stronger predicted binding affinity. |
| Interacting Residues | Tyr123, Phe256, Asp129 | Amino acid residues in the receptor's binding site that form key interactions with the ligand. |
| Hydrogen Bonds | 2 | The number of predicted hydrogen bonds between the ligand and the receptor. |
| Hydrophobic Interactions | 4 | The number of predicted hydrophobic contacts between the ligand and the receptor. |
Note: This table presents hypothetical data from a docking study to illustrate the type of information obtained.
In Silico Approaches for Chemical Space Exploration
In silico approaches play a pivotal role in exploring the vast chemical space around the this compound scaffold to identify derivatives with potentially enhanced biological activities. scielo.br This involves the computational design and evaluation of new molecules based on the core structure.
By systematically modifying the scaffold with different functional groups, a virtual library of derivatives can be generated. nih.govnih.gov These derivatives can then be subjected to high-throughput virtual screening, which involves a combination of computational techniques such as QSAR (Quantitative Structure-Activity Relationship) modeling, pharmacophore mapping, and molecular docking. This allows for the rapid assessment of the potential of a large number of compounds without the need for their physical synthesis and testing. Promising candidates identified through these in silico methods can then be prioritized for synthesis and further experimental evaluation. researchgate.net This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery.
Chemical Modifications and Derivative Synthesis of 2,6 Dihydropyrido 2,1 a Isoindol 4 3h One
Functionalization of the Core Structure
The functionalization of the 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one core is anticipated to be achievable through various established synthetic methodologies that have been successfully applied to analogous heterocyclic systems. The reactivity of the lactam and the aromatic rings offers multiple sites for modification.
Key functionalization strategies for related isoindolone systems that could be extrapolated include:
N-Alkylation/Arylation: The nitrogen atom of the lactam moiety is a prime site for introducing a variety of substituents. Standard alkylation conditions using alkyl halides in the presence of a base can be employed.
Alpha-Functionalization of the Lactam: The carbon atoms alpha to the carbonyl group of the lactam are susceptible to deprotonation by strong bases, followed by reaction with electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups.
Modification of the Carbonyl Group: The lactam carbonyl can potentially undergo reduction to the corresponding amine or be converted to a thio-lactam using reagents like Lawesson's reagent.
Table 1: Potential Functionalization Reactions for the this compound Core
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, NaH, DMF | N-Substituted derivative |
| Alpha-Alkylation | LDA, Alkyl halide, THF | Alpha-substituted lactam |
| Carbonyl Reduction | LiAlH4, THF | Fused piperidine (B6355638) derivative |
| Thionation | Lawesson's Reagent, Toluene | Thio-lactam analogue |
Introduction of Diverse Substituents on Aromatic and Heterocyclic Rings
The aromatic and heterocyclic rings of the this compound scaffold are amenable to a range of substitution reactions, enabling the fine-tuning of the molecule's electronic and steric properties. Methodologies developed for related pyridoisoindolones and other nitrogen-containing heterocycles are highly relevant.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindolone moiety can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution will be directed by the existing fused rings.
Metal-Catalyzed Cross-Coupling Reactions: For the introduction of a wide array of substituents, palladium-catalyzed cross-coupling reactions are invaluable tools. Starting from halogenated derivatives of the core structure, reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce aryl, vinyl, alkynyl, and amino groups, respectively.
A study on pyrido[2,1-a]isoindol-6-ones, an isomeric system, utilized a ring-closing metathesis strategy to construct the core, which inherently allows for the incorporation of substituents on the heterocyclic ring. nih.gov
Table 2: Examples of Substituent Introduction on Related Pyridoisoindole Scaffolds
| Reaction Type | Catalyst/Reagents | Substituent Introduced | Reference |
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Aryl/Heteroaryl | N/A |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N | Alkynyl | N/A |
| Buchwald-Hartwig Amination | Pd2(dba)3, BINAP, NaOtBu | Aryl/Alkylamino | N/A |
Note: While these reactions are standard for similar scaffolds, their specific application to this compound would require experimental validation.
Development of Libraries via Combinatorial Chemistry Principles
The modular nature of the synthesis of pyridoisoindolone scaffolds lends itself well to the principles of combinatorial chemistry for the generation of large libraries of derivatives. Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of complex molecules from simple building blocks in a one-pot fashion.
Research on the synthesis of highly functionalized 2,6-dihydropyrimido[2,1-a]isoindole derivatives through a three-component reaction of dialkyl acetylenedicarboxylates, isocyanides, and 1,3-diiminoisoindoline (B1677754) highlights the feasibility of applying combinatorial approaches to similar isoindole-fused systems. nih.gov This strategy allows for the variation of three different components, leading to a high degree of molecular diversity.
Table 3: Hypothetical Combinatorial Library Synthesis for this compound Analogues
| Building Block A (Dienophile) | Building Block B (Diene Precursor) | Building Block C (Amine Source) | Resulting Scaffold |
| Substituted Maleimides | Substituted 2-Vinylpyridines | Ammonia or Primary Amines | Substituted Pyrido[2,1-a]isoindolones |
| Acrylates | Functionalized 2-Vinylpyridines | Ammonia or Primary Amines | Functionalized Pyrido[2,1-a]isoindolones |
This approach would enable the systematic exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of Polycyclic and Hybrid Heterocyclic Systems Incorporating the Core
The this compound core can serve as a versatile building block for the synthesis of more complex, higher-order polycyclic and hybrid heterocyclic systems. The inherent reactivity of the scaffold can be exploited to construct additional rings.
Intramolecular Cyclization Reactions: Functional groups strategically placed on the core structure can undergo intramolecular reactions to form new rings. For instance, an N-allyl group could be used in a ring-closing metathesis reaction to form an additional fused ring. nih.gov
Diels-Alder Reactions: The diene functionality that can be present in certain precursors to the pyridoisoindolone system can participate in Diels-Alder reactions with various dienophiles to construct complex polycyclic architectures.
Pictet-Spengler Type Reactions: A one-pot synthesis of polycyclic isoindolines has been achieved using an isoindole umpolung strategy, which involves the in-situ generation of nucleophilic isoindoles that are then converted to electrophilic isoindoliums, undergoing a Pictet-Spengler-type cyclization. This methodology could potentially be adapted to create more complex systems from the this compound scaffold.
Table 4: Strategies for the Synthesis of Polycyclic Systems from Related Isoindole Cores
| Strategy | Key Reaction | Resulting System | Reference |
| Ring-Closing Metathesis | Grubbs Catalyst | Fused Polycyclic Lactams | nih.gov |
| Pictet-Spengler Type Cyclization | Acid-catalyzed | Fused Polycyclic Isoindolines | |
| Aza-Prins Type Cyclization | Lewis Acid | Tetrahydropyrimido[2,1-a]isoindole-2,6-diones | N/A |
The exploration of these synthetic avenues would lead to novel and structurally diverse molecules with potential applications in materials science and medicinal chemistry.
Structure Activity Relationship Sar Methodologies and Design Principles
Rational Design of Pyrido[2,1-a]isoindol-4(3H)-one Analogues
Rational drug design for analogues of the pyrido[2,1-a]isoindol-4(3H)-one core involves systematic modifications of its chemical structure to understand and improve its biological activity. This process is guided by known interactions between a ligand and its target protein. For related heterocyclic systems, such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, rational design has been employed to target specific enzymes like the Epidermal Growth Factor Receptor (EGFR). The design strategy often involves modifying key pharmacophoric features, such as hydrophobic heads and tails, by introducing various substituted benzene (B151609) rings to probe the SAR.
For instance, in the development of inhibitors for Flavin-Dependent Thymidylate Synthase (FDTS), a systematic SAR study of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues was conducted. Modifications were focused on the N³-position and the C⁸-position of the purine (B94841) scaffold. The introduction of small electron-withdrawing groups like fluorine, chlorine, and bromine at the para-position of a phenyl ring at N³ resulted in moderate inhibitory activity. This systematic approach allows for the mapping of the electronic and steric requirements of the binding pocket.
A typical rational design cycle for pyrido[2,1-a]isoindol-4(3H)-one analogues would involve:
Scaffold Modification: Altering the core heterocyclic structure itself, for example, by creating sultam counterparts to explore the effect of replacing the lactam carbonyl with a sulfonyl group.
Substituent Variation: Introducing a diverse set of functional groups at various positions of the scaffold to probe for beneficial interactions with the target. This can include changes in electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups).
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Ligand Design Based on Molecular Recognition Principles
The design of ligands based on the pyrido[2,1-a]isoindol-4(3H)-one scaffold is governed by the principles of molecular recognition, which dictate how molecules interact. These interactions are primarily non-covalent and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
In the context of related structures, such as 2,6-disubstituted pyridine (B92270) derivatives designed to inhibit Aβ aggregation, the core idea was to create a molecule that could interact with the β-sheet conformation of the peptide via donor-acceptor-donor hydrogen bonds. The 2,6-diaminopyridine (B39239) moiety was identified as a crucial component for this interaction. Similarly, for pyrido[2,1-a]isoindol-4(3H)-one analogues, the lactam carbonyl group is a key hydrogen bond acceptor, and its orientation within the binding site of a target protein would be a critical determinant of affinity.
The pyrido[2,1-a]isoindole ring system itself has a highly nucleophilic carbon atom at position 6, which can form a strong sigma (σ) complex with metal ions like Pt(II). While this reactivity is with a metal center, it highlights the electron-rich nature of a specific part of the scaffold, which could be exploited in ligand design to form strong interactions with an appropriate pocket in a biological target. The benzene ring portion of the molecule can participate in π-stacking interactions, forming an η⁶-π complex with Cr(0), demonstrating its potential for engaging with aromatic residues in a protein binding site.
Fragment-Based Drug Design (FBDD) Strategies
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. This approach is particularly useful for challenging targets where high-throughput screening (HTS) has failed.
An FBDD approach for the pyrido[2,1-a]isoindol-4(3H)-one scaffold would involve these steps:
Fragment Library Screening: A library of fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), would be screened for binding to the target protein. This requires sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography due to the weak affinity of the fragments.
Hit Identification: Fragments that bind to the target are identified. The pyrido[2,1-a]isoindole core itself could be considered a fragment.
Fragment Evolution: Once a fragment hit is confirmed and its binding mode is determined (ideally through co-crystallography), it can be optimized. This can be done by:
Fragment Growing: Adding functional groups to the fragment to pick up additional interactions with the protein.
Fragment Linking: Combining two or more fragments that bind to adjacent sites to create a single, more potent molecule.
Fragment Merging: Combining the features of overlapping fragments into a novel chemical entity.
The success of FBDD has been demonstrated in the development of several marketed drugs and is increasingly being applied to complex targets.
Computational Approaches to SAR Prediction and Optimization
Computational chemistry plays a vital role in modern drug discovery by predicting and optimizing the SAR of compounds like 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one, thereby reducing the time and cost of research.
Key computational methods include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a series of pyrido[2,1-a]isoindol-4(3H)-one analogues, docking studies can help to rationalize observed SAR and predict the activity of novel, un-synthesized compounds. For example, docking studies on substituted-1H-pyrido[2,1-b]quinazolines were used to predict their binding mode in the EGFR kinase active site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for pyrido[2,1-a]isoindol-4(3H)-one analogues, one could predict the activity of new derivatives based on calculated physicochemical descriptors. 2D and 3D-QSAR analyses have been successfully used to determine the stereoelectronic requirements for high receptor affinity in related pyridazino[4,3-b]indol-3(3H)-ones.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and the influence of conformational changes.
These computational tools, when integrated with experimental data, provide a powerful platform for the rational design and optimization of novel inhibitors based on the pyrido[2,1-a]isoindol-4(3H)-one scaffold.
Advanced Analytical Method Development for Pyrido 2,1 a Isoindol 4 3h One Systems
Principles of Analytical Method Development and Validation
The foundation of any reliable analytical procedure is its development and subsequent validation. Method development is the process of selecting and optimizing an analytical technique to suit a specific analyte and sample matrix. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. researchgate.netich.org This process is crucial in regulated environments like the pharmaceutical industry to ensure product quality. researchgate.net
International guidelines, primarily those from the International Council for Harmonisation (ICH), such as the Q2(R1) and the more recent Q2(R2) and Q14 guidelines, provide a harmonized framework for validating analytical methods. amsbiopharma.comloesungsfabrik.desynergbiopharma.com These guidelines outline the specific validation parameters needed for various types of analytical tests, including identification, impurity testing, and quantitative assays. ich.orgloesungsfabrik.de The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a concept known as "fitness for purpose." researchgate.netloesungsfabrik.de This involves designing experiments to evaluate the method's performance and defining acceptance criteria in advance. amsbiopharma.com A properly validated method provides confidence in the quality and reliability of the analytical data generated. loesungsfabrik.de
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound such as 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one, various chromatographic techniques can be employed, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is the most prominent and versatile technique for the analysis of pharmaceutical compounds and complex organic molecules. scielo.br For a polar, heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. researchgate.netpensoft.net
Method development would involve selecting an appropriate stationary phase, such as a C18 column, which is effective for retaining and separating moderately polar to nonpolar compounds. researchgate.net The mobile phase composition is a critical parameter that must be optimized to achieve adequate resolution and acceptable run times. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Isocratic or gradient elution can be used to optimize the separation. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netnih.gov
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and separation of heterocyclic compounds. researchgate.net |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Common solvent mixture providing good separation efficiency; pH control is crucial for peak shape. pensoft.net |
| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient | Isocratic is simpler, while gradient elution can resolve complex mixtures and reduce run times. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. pensoft.netnih.gov |
| Column Temp. | 30 °C | Controlled temperature ensures reproducibility of retention times. pensoft.net |
| Detection | UV at an appropriate λmax (e.g., 254 nm) | UV detection is a robust and common method for chromophoric compounds. researchgate.net |
| Injection Vol. | 20 µL | A typical volume for analytical HPLC. nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov For many nitrogen-containing heterocyclic compounds, GC is a widely used method. researchgate.netchrom-china.com However, the applicability of GC to this compound is likely limited.
The compound's structure, which includes a polar lactam functional group, suggests it has a relatively high boiling point and low volatility. Furthermore, it may be susceptible to thermal degradation at the high temperatures required for GC analysis. nih.gov Direct analysis by GC would likely be challenging, resulting in poor peak shape and low sensitivity. To overcome these limitations, a derivatization step would likely be necessary to convert the analyte into a more volatile and thermally stable derivative before injection into the GC system.
The integration of Liquid Chromatography with Mass Spectrometry (LC/MS) provides an exceptionally powerful analytical tool, combining the superior separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. nih.gov This technique is particularly well-suited for the analysis of polar, non-volatile compounds like this compound, which are not amenable to GC. nih.gov
In an LC/MS system, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. An electrospray ionization (ESI) source is common for this type of molecule, as it can effectively ionize polar compounds directly from the liquid phase. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information. For even greater specificity, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and detect specific fragment ions, a mode known as multiple reaction monitoring (MRM), which is highly selective and sensitive. nih.gov This allows for accurate quantification even at very low concentrations in complex matrices. nih.gov
Spectrophotometric and Spectroscopic Analytical Methods
Spectroscopic methods are indispensable for the structural elucidation and characterization of chemical compounds. For the pyrido[2,1-a]isoindole system, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry are crucial. univ.kiev.uaresearchgate.net
UV-Visible Spectrophotometry: This technique can be used for quantitative analysis. The compound would be expected to have characteristic absorbance maxima in the UV or visible region due to its conjugated aromatic system. A solution of the compound can be analyzed to determine its concentration based on a calibration curve, following Beer's Law.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration would be a key diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for determining the precise molecular structure. researchgate.net It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous confirmation of the compound's connectivity and stereochemistry. researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Purpose |
| UV-Vis | Absorbance maxima (λmax) in the UV region | Quantification and purity checks. |
| IR | Strong C=O stretch (approx. 1650-1700 cm⁻¹) | Identification of the key lactam functional group. |
| ¹H NMR | Resonances in aromatic and aliphatic regions | Provides a map of all protons and their connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms | Confirms the carbon skeleton, including the carbonyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass | Confirms molecular weight and elemental formula. |
Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Robustness
Once an analytical method is developed, it must be validated to ensure it is fit for its purpose. According to ICH guidelines, validation involves evaluating several key performance characteristics. ich.org
Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brnih.gov It ensures that the signal measured is only from the compound of interest.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org It is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (r²) of the calibration curve. youtube.com
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scielo.br For an assay, it is often determined by applying the method to samples with known concentrations and is reported as percent recovery. pharmtech.com
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst variability). nih.govpharmtech.com
Robustness: This parameter measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). youtube.com It provides an indication of the method's reliability during normal usage. youtube.com
Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay
| Parameter | Measurement | Typical Acceptance Criterion |
| Selectivity | Peak purity analysis, comparison to placebo | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) of calibration curve | r² ≥ 0.999 |
| Accuracy | % Recovery of spiked samples (e.g., at 3 levels) | 98.0% - 102.0%. pharmtech.com |
| Precision (RSD) | Repeatability and Intermediate Precision | RSD ≤ 2.0%. amsbiopharma.compharmtech.com |
| Robustness | Analysis under varied conditions (pH, flow, etc.) | System suitability parameters remain within limits; results are not significantly affected. |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways
Multicomponent Reactions (MCRs): Building upon established MCRs for related heterocyclic systems, new one-pot strategies are anticipated. For instance, a three-component reaction involving dialkyl acetylenedicarboxylates, isocyanides, and 1,3-diiminoisoindoline (B1677754) has been successful for synthesizing highly functionalized 2,6-dihydropyrimido[2,1-a]isoindole derivatives. researchgate.netnih.gov Adapting this approach by substituting 1,3-diiminoisoindoline with other suitable precursors could provide a direct and atom-economical route to the target scaffold.
Catalyst Innovation: The use of novel catalysts is a promising avenue. For example, a gold(III) dipyridine complex immobilized on magnetic nanoparticles has been shown to be an efficient catalyst for synthesizing 2,6-dihydro[2,1-a]isoindole in aqueous media. researchgate.net Future research could explore other metal-based or organocatalysts to improve yields, reduce reaction times, and enhance stereoselectivity under mild and environmentally friendly conditions.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one could streamline its production and facilitate the rapid generation of derivative libraries for screening purposes.
Cyclization Strategies: The investigation of novel intramolecular cyclization reactions, such as the Prins cyclization, could lead to new pathways for constructing the heterocyclic core. mdpi.com While challenges like competing reaction pathways exist, careful optimization of reaction conditions and substrate design can lead to highly diastereoselective syntheses of complex cyclic structures. mdpi.com
Advanced Spectroscopic Characterization Techniques
Unambiguous structural elucidation of complex heterocyclic molecules like this compound and its derivatives is critical. While standard techniques like NMR and mass spectrometry are routine, future research will increasingly rely on more advanced and sensitive methods.
2D and 3D NMR Spectroscopy: Advanced NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning the complex proton and carbon signals in polycyclic systems. mdpi.comnih.gov Future studies will likely employ higher-field magnets and cryoprobe technology to enhance sensitivity and resolution, allowing for the characterization of minute sample quantities and complex mixtures.
Single-Molecule Spectroscopy: Techniques such as single-molecule fluorescence spectroscopy can provide unprecedented insights into molecular behavior and interactions without the confounding effects of population averaging. mdpi.com This could be particularly valuable for studying the interaction of fluorescently-tagged pyrido[2,1-a]isoindol-4(3H)-one derivatives with biological targets.
Enhanced Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) offer enormous signal amplification, enabling the detection of molecules down to the single-molecule level. mdpi.com These label-free techniques could be applied to study the vibrational modes of the this compound scaffold and its interactions with surfaces or biomolecules.
Quantum Spectroscopy: The evolution of ultrafast spectroscopy towards quantum spectroscopy, which utilizes quantum correlations of light, opens new frontiers for probing and manipulating many-body states. mdpi.com This could provide fundamental insights into the electronic structure and photophysical properties of these heterocycles.
Predictive Modeling and Artificial Intelligence in Chemical Synthesis
Retrosynthetic Planning: AI-powered tools can analyze the structure of a target molecule and propose optimal synthetic pathways by deconstructing it into simpler, commercially available precursors. pharmafeatures.com Transformer-based models have shown significant accuracy in retrosynthetic planning, potentially identifying more efficient and novel routes than those conceived by human chemists. pharmafeatures.com
Reaction Outcome and Condition Prediction: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcome of a planned synthesis, estimate yields, and recommend optimal reaction conditions such as temperature, solvent, and catalyst. pharmafeatures.commdpi.com This predictive capability minimizes the need for extensive trial-and-error experimentation.
Autonomous Synthesis: The development of autonomous robots, such as 'RoboChem', combines AI with automated chemical reactors. sciencedaily.com These systems can autonomously plan and execute experiments, analyze the results in real-time using integrated instruments like NMR, and use the feedback to refine subsequent experiments, dramatically accelerating the discovery of new molecules and optimization of reaction conditions. sciencedaily.com
Addressing Challenges: A significant hurdle for AI in chemical synthesis is the lack of high-quality, standardized data, particularly for negative results (i.e., failed reactions). natlawreview.com The "Polanyi Paradox," which posits that we know more than we can articulate, highlights the difficulty in translating the tacit knowledge of experienced chemists into data for AI models. natlawreview.com Future efforts will need to focus on creating comprehensive and open-access reaction databases that include both successful and unsuccessful experiments to train more robust AI systems. natlawreview.com
Design of Next-Generation Pyrido[2,1-a]isoindol-4(3H)-one Scaffolds for Chemical Biology Applications
The inherent structural features of the pyrido[2,1-a]isoindol-4(3H)-one scaffold make it an attractive starting point for designing new molecular tools for chemical biology.
Fluorogenic Probes: Inspired by the rational design of other fluorescent heterocyclic scaffolds like pyrido[3,2-b]indolizine, the this compound core can be systematically modified to create novel fluorophores. nih.gov By using computational modeling, substituents can be strategically placed to tune the emission wavelength across the visible spectrum. nih.gov The goal is to develop small, biocompatible, and highly fluorogenic probes for visualizing specific cellular components or monitoring biological events in living cells. nih.gov
Bioisosteric Replacements: The scaffold can be used as a bioisostere for naturally occurring structures, such as amino acids, to create novel probes. For example, tryptophan-analogous fluorogenic unnatural amino acids have been constructed from related scaffolds and incorporated into peptides to monitor protein-protein interactions. nih.gov A similar strategy could be applied to the pyrido[2,1-a]isoindol-4(3H)-one system.
Targeted Covalent Inhibitors: The lactam moiety within the scaffold presents a potential reactive handle for designing targeted covalent inhibitors. By incorporating an electrophilic "warhead," these molecules can form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein, leading to high potency and prolonged duration of action.
Methodological Innovations in Analytical Chemistry for Complex Heterocycles
The analysis of complex reaction mixtures and the purification of heterocyclic compounds require continuous innovation in analytical methodologies.
Hyphenated Techniques: The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) and NMR spectroscopy (LC-MS-NMR) provides a powerful tool for the separation and online structural elucidation of components in complex mixtures without the need for offline purification.
Automated Analysis: Integrating analytical techniques directly into automated synthesis platforms, as seen with RoboChem's use of an automated NMR spectrometer, allows for real-time reaction monitoring and data-driven optimization. sciencedaily.com This approach minimizes delays and provides immediate feedback for process control.
Chiral Separation: As many biologically active molecules are chiral, the development of efficient methods for separating enantiomers of this compound derivatives is crucial. Future research will focus on new chiral stationary phases for HPLC and supercritical fluid chromatography (SFC) to achieve baseline separation of enantiomers for subsequent biological evaluation.
Computational Chemistry for Structure Verification: Density Functional Theory (DFT) calculations can be used to compute quantum chemical descriptors and predict spectroscopic data (e.g., NMR chemical shifts). nih.gov Comparing these computed spectra with experimental data can provide an additional layer of confidence in the structural assignment of newly synthesized heterocycles. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one, and how can reaction conditions be optimized?
The synthesis of this compound often involves multi-step strategies, including cyclization and functionalization. For example:
- Mitsunobu Reaction : A Mitsunobu reaction can be employed to introduce pyridyl substituents, as demonstrated in the synthesis of related terpyridines . Key parameters include solvent selection (e.g., THF or DMF), catalyst stoichiometry (e.g., DIAD/PPh3), and temperature control (50–80°C).
- Cyclization Protocols : Intramolecular cyclization of precursor amines or ketones under acidic or basic conditions (e.g., HCl/EtOH or KOH/EtOH reflux) can yield the core structure .
Optimization Tips : Use HPLC (e.g., C18 columns, ammonium acetate buffer at pH 6.5) to monitor reaction progress and identify byproducts .
Q. How can the structural integrity of this compound be validated post-synthesis?
A multi-technique approach is critical:
- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon connectivity. For example, diagnostic peaks for isoindole protons appear at δ 6.7–7.8 ppm .
- Elemental Analysis : Verify purity (>98%) by comparing experimental and theoretical C/H/N ratios (e.g., C: 64.44%, H: 4.16%, N: 11.56%) .
- Mass Spectrometry : ESI-MS or LCMS can confirm molecular weight (e.g., m/z 392.2 for related analogs) .
Q. What methodologies are recommended for assessing the biological activity of this compound?
- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR. For example, derivatives with fluorinated substituents showed enhanced activity in benzisoxazole-based studies .
- Dose-Response Studies : Use IC50 curves (0.1–100 µM range) in cell viability assays (e.g., MTT) .
- Animal Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodents, focusing on metabolites identified via LC-MS/MS .
Q. How can impurities or byproducts be identified and resolved during synthesis?
- Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC .
- Recrystallization : Use ethanol or acetonitrile to isolate pure crystals, as demonstrated for pyridothiazole derivatives .
- Spectroscopic Tracking : IR spectroscopy (e.g., C=O stretches at 1646 cm<sup>−1</sup>) can detect unreacted intermediates .
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized and controlled?
- X-Ray Diffraction (XRD) : Resolve crystal packing differences (e.g., monoclinic vs. orthorhombic systems) .
- Thermal Analysis : Use DSC to identify melting points and phase transitions (e.g., endothermic peaks at 210–230°C) .
- Solvent Screening : Test polymorph stability in polar vs. non-polar solvents (e.g., DMSO vs. toluene) during recrystallization .
Q. What computational tools are suitable for predicting the reactivity or binding affinity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., docking into kinase active sites) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using regression analysis .
Q. How can mechanistic pathways for reactions involving this compound be elucidated?
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plots) .
- Isotopic Labeling : Use <sup>2</sup>H or <sup>13</sup>C isotopes to track atom transfer in cyclization steps .
- In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., enolates or radicals) .
Q. How should researchers address contradictions in experimental data (e.g., conflicting NMR or bioactivity results)?
- Cross-Validation : Replicate assays with independent techniques (e.g., LCMS vs. NMR for purity) .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of bioactivity variations across batches .
- Crystallographic Confirmation : Resolve structural ambiguities (e.g., tautomerism) via single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
